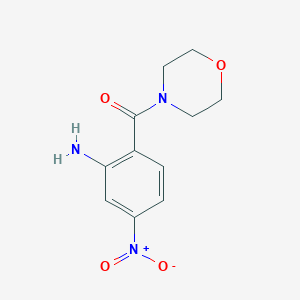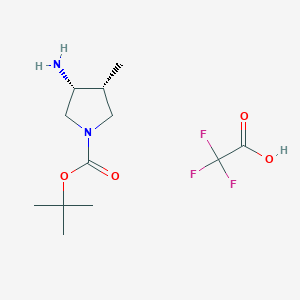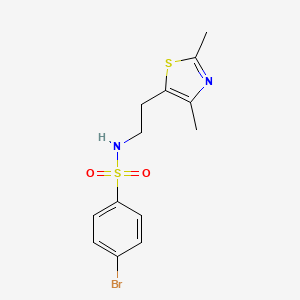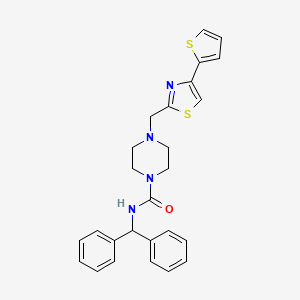
N-(4-fluorophenyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)quinolin-4-amine” is a chemical compound with the formula C15H11FN2 and a molecular weight of 238.26 g/mol . It is a derivative of 4-quinolinamine, also known as 4-aminoquinoline , which is a nitrogen-containing bicyclic compound widely found in nature .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has an amino group at the 4-position of the quinoline and a fluorophenyl group attached via a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would largely depend on the conditions and reagents present. As a derivative of 4-quinolinamine, it could potentially undergo reactions typical for compounds with the quinoline nucleus .Aplicaciones Científicas De Investigación
Synthesis and Applications in Cancer Research
Synthesis and Cytotoxicity Evaluation :The synthesis of 4-aminoquinoline derivatives, including compounds similar to N-(4-fluorophenyl)quinolin-4-amine, has been explored, with a focus on their cytotoxic effects on human breast tumor cell lines. These compounds were found to be quite effective, with some showing potent effects compared to known drugs like chloroquine, indicating the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).
Apoptosis Induction and SAR Study :Another research stream involved the discovery and SAR (Structure-Activity Relationship) study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis. These compounds were active against cancer cells derived from various human solid tumors, marking them as potential candidates for cancer therapy (Zhang et al., 2008).
Synthesis and Chemical Properties
[5+1] Synthesis of 4-Quinolones :A catalyst-free synthetic approach for the synthesis of 4-quinolone derivatives has been described. This synthesis involves a tandem amination/conjugated Michael addition sequence, offering a practical route to a diverse range of 4-quinolones. The mechanism was studied in detail, contributing to the understanding of the chemical properties of such compounds (Iaroshenko et al., 2012).
Superelectrophilic Activation and Synthesis :Research on the superelectrophilic activation of N-aryl amides has led to the formation of 4-aryl quinolin-2(1H)-ones. This study provides insight into the synthesis of quinoline derivatives and their potential transformations, offering a quantitative yield of the products (Ryabukhin et al., 2014).
Fluorescent Light-Up Detection of Amine Vapors :Based on the fluorogen of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one with aggregation-induced emission (AIE) properties, a fluorescent sensor for light-up detection of amine vapors through aminolysis reaction was developed. This sensor can be used for various applications including food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).
Direcciones Futuras
The future directions in the research of “N-(4-fluorophenyl)quinolin-4-amine” and other quinoline derivatives are likely to involve the development of new synthesis protocols and the investigation of their biological and pharmaceutical activities . The aim is to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOKVWWNBFPYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)


![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)

![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)

![(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl](/img/structure/B2448496.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)
